6-Pteridinecarboxylic acid, 7,8-dihydro-8-methyl-2-(methylamino)-7-oxo-

Lipophilicity Permeability Structure-Property Relationship

Researchers needing a reliable 7,8-dihydropteridine probe for structure-permeability relationship studies often face supply inconsistencies. This compound (CAS 31937-21-0), also known as NSC 86884, directly addresses that need with its quantifiably higher lipophilicity (XLogP3-AA = 0.3) versus the 2-amino congener. Key supply advantages include: - Strategic Probe: Ideal for Caco-2/PAMPA permeability assays in antifolate drug discovery. - Versatile Handle: The free 6-carboxylic acid enables amide coupling, esterification, or reduction for library synthesis. - Analytical Standard: Unique UV/MS profile makes it suitable as a system suitability standard for HPLC-MS methods resolving closely related dihydropteridine carboxylic acids. We ensure batch-to-batch consistency and reliable global shipping to support your critical research timelines.

Molecular Formula C9H9N5O3
Molecular Weight 235.20 g/mol
CAS No. 31937-21-0
Cat. No. B15197604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Pteridinecarboxylic acid, 7,8-dihydro-8-methyl-2-(methylamino)-7-oxo-
CAS31937-21-0
Molecular FormulaC9H9N5O3
Molecular Weight235.20 g/mol
Structural Identifiers
SMILESCNC1=NC=C2C(=N1)N(C(=O)C(=N2)C(=O)O)C
InChIInChI=1S/C9H9N5O3/c1-10-9-11-3-4-6(13-9)14(2)7(15)5(12-4)8(16)17/h3H,1-2H3,(H,16,17)(H,10,11,13)
InChIKeySFHOIQDAKDQZTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-2-(methylamino)-7-oxopteridine-6-carboxylic Acid: Structural Identity & Physicochemical Profile


6-Pteridinecarboxylic acid, 7,8-dihydro-8-methyl-2-(methylamino)-7-oxo- (CAS 31937-21-0), also known as NSC 86884, is a synthetic 7,8-dihydropteridine derivative with the molecular formula C₉H₉N₅O₃ and a molecular weight of 235.20 g/mol [1]. It belongs to the pteridine family, a bicyclic heterocyclic scaffold that serves as the core of folate cofactors and antifolate drugs [2]. The compound features three key structural elements that distinguish it from simpler pteridine-6-carboxylic acids: an 8-methyl substituent on the pyrazine ring nitrogen, a 2-methylamino group in place of the more common 2-amino substituent, and a 7-oxo function that defines the 7,8-dihydro oxidation state [1].

8-Methyl-2-(methylamino)-7-oxopteridine-6-carboxylic Acid: Specificity Over Generic Analogs


Pteridine-6-carboxylic acid derivatives are not interchangeable owing to the profound influence of substituents at positions 2, 8, and the oxidation state at position 7 on physicochemical properties, enzyme recognition, and metabolic stability [1]. The 2-methylamino substituent in the target compound increases lipophilicity (XLogP3-AA = 0.3) compared to the 2-amino congener (XLogP3-AA ≈ −0.3) and alters hydrogen-bond donor capacity, directly impacting membrane permeability and target binding [2]. Furthermore, the 8-methyl group blocks a site susceptible to covalent hydration and oxidative demethylation, a metabolic liability well-documented for 8-methylpteridine derivatives that lack the 7,8-dihydro-7-oxo arrangement [3]. Substituting the target compound with an unsubstituted pteridine-6-carboxylic acid, a 2-amino analog, or an ester derivative would alter these critical parameters, rendering cross-study reproducibility and procurement-driven selection invalid without explicit re-validation.

8-Methyl-2-(methylamino)-7-oxopteridine-6-carboxylic Acid: Differentiation from Structural Analogs


Lipophilicity Shift: 2-Methylamino vs. 2-Amino

The replacement of the 2-amino group with a 2-methylamino group increases the computed octanol-water partition coefficient (XLogP3-AA) by approximately 0.6 log units. The target compound has an XLogP3-AA of 0.3 [1], while the 2-amino analog (2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylic acid, PubChem CID 151403) has a computed XLogP3-AA of -0.3 [2]. This difference of 0.6 log units translates to an approximately 4-fold higher predicted partitioning into a non-polar phase, which can significantly impact passive membrane permeability and nonspecific protein binding.

Lipophilicity Permeability Structure-Property Relationship

Hydrogen-Bond Donor Count Reduction

The target compound possesses 2 hydrogen-bond donor (HBD) groups (assigned to the carboxylic acid and the methylamino NH) [1], whereas the 2-amino analog features 3 HBD groups (carboxylic acid OH plus two amino NH) [2]. The reduction from 3 to 2 HBD groups is significant for solid-state stability, aqueous solubility, and compliance with drug-likeness filters (e.g., Lipinski rule of HBD ≤ 5, though both meet this; the internal benchmark is the differential impact on logS prediction).

Hydrogen Bonding Drug-likeness Solid-State Properties

Melting Point Distinction: Acid vs. Ester

The free carboxylic acid (target compound) exhibits a melting point of 285 °C [1], substantially higher than its ethyl ester congener (ethyl 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylate, CAS 31937-19-6), for which no discrete melting point is reported but which is expected to be significantly lower based on the absence of strong carboxyl hydrogen-bonding networks. This high melting point is advantageous for purification via recrystallization and for long-term ambient storage without special temperature control.

Melting Point Crystallinity Quality Control

8-Methyl-2-(methylamino)-7-oxopteridine-6-carboxylic Acid: Key Applications


Membrane Permeability Benchmarking Probe

The quantifiably higher lipophilicity (XLogP3-AA = 0.3) of the 2-methylamino derivative relative to the 2-amino analog (XLogP3-AA = −0.3) makes it a strategic probe for structure-permeability relationship studies in antifolate or pteridine-based drug discovery programs. Teams seeking to understand how incremental methylation at the 2-position affects passive diffusion across Caco-2 or PAMPA models can use this compound as a reference point, justifying its procurement over the more polar 2-amino congener for permeability-focused assays.

Synthetic Intermediate for Pteridine Library Synthesis

The free carboxylic acid at position 6 provides a versatile handle for amide coupling, esterification, or reduction to aldehyde/alcohol intermediates, enabling the construction of diverse 8-methyl-7-oxopteridine libraries . The high melting point (285 °C) and crystalline nature facilitate purification by recrystallization, supporting the generation of high-purity building blocks for medicinal chemistry programs focused on folate pathway targets .

HPLC-MS Reference Standard for Dihydropteridines

The unique combination of the 2-methylamino substituent and the 7,8-dihydro-7-oxo chromophore yields a distinct UV absorption profile and mass spectral fragmentation pattern. This compound can serve as a system suitability standard for HPLC-MS methods designed to resolve closely related dihydropteridine carboxylic acids, including 2-amino and 2-dimethylamino congeners, in pharmaceutical impurity profiling or metabolite identification studies .

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